N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-1-carboxamide
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Description
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-1-carboxamide is a useful research compound. Its molecular formula is C26H20N2OS2 and its molecular weight is 440.58. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary targets of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-1-carboxamide Benzothiazole derivatives have been extensively investigated and are associated with diverse biological activities . They have shown promising activity against various bacterial strains .
Mode of Action
The specific interaction of This compound Benzothiazole derivatives have been found to exhibit inhibitory effects against various bacterial strains .
Biochemical Pathways
The specific biochemical pathways affected by This compound Benzothiazole derivatives have been associated with a range of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound The admet calculation of similar benzothiazole derivatives showed a favourable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of This compound Certain benzothiazole derivatives have shown promising activity against staphylococcus aureus, indicating potential bactericidal activity .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The synthesis of similar benzothiazole derivatives was achieved under relatively milder reaction conditions .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2OS2/c29-24(18-12-7-9-16-8-1-2-10-17(16)18)28-26-23(19-11-3-5-14-21(19)30-26)25-27-20-13-4-6-15-22(20)31-25/h1-2,4,6-10,12-13,15H,3,5,11,14H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZHMXZSHWYFSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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